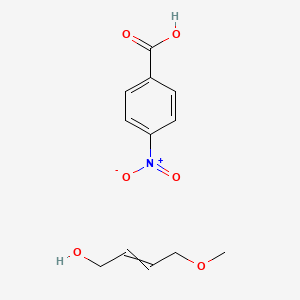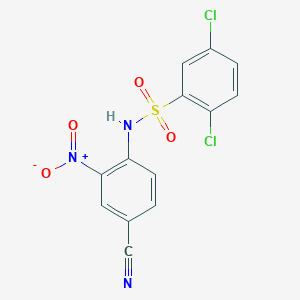
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Vorbereitungsmethoden
The synthesis of 1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Analyse Chemischer Reaktionen
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form different piperazine derivatives.
Common reagents and conditions used in these reactions include basic conditions for cyclization, acidic conditions for hydrolysis, and various solvents like dichloromethane and ethanol. Major products formed from these reactions include different substituted piperazines and their derivatives .
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperazine ring allows it to form hydrogen bonds and interact with various macromolecules, enhancing its biological activity . The polar nitrogen atoms in the piperazine ring contribute to its ability to interact with proteins and other biological targets .
Vergleich Mit ähnlichen Verbindungen
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and used in research related to serotonin receptors.
tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Used as an intermediate in the synthesis of various organic compounds.
tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Known for its antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Eigenschaften
CAS-Nummer |
61155-11-1 |
|---|---|
Molekularformel |
C11H22N2O3 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
ethyl 4-ethyl-3-(2-hydroxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-3-12-6-7-13(11(15)16-4-2)9-10(12)5-8-14/h10,14H,3-9H2,1-2H3 |
InChI-Schlüssel |
JRQGREUQWTZNGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1CCO)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)

![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)


![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)


![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)


